
N,N,N-Tributyloctadecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tributyloctadecan-1-aminium chloride is a quaternary ammonium compound with the chemical formula C30H64N.Cl. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged head, making it effective in disrupting microbial cell membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributyloctadecan-1-aminium chloride typically involves the quaternization of tertiary amines with halocarbons. One common method is the reaction of octadecan-1-amine with tributylamine in the presence of a suitable halogenating agent, such as methyl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The final product is purified through distillation and recrystallization to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Tributyloctadecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield amines.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogen exchange reactions are facilitated by reagents like sodium bromide or sodium iodide.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Production of primary and secondary amines.
Substitution: Formation of N,N,N-Tributyloctadecan-1-aminium bromide or iodide.
Wissenschaftliche Forschungsanwendungen
N,N,N-Tributyloctadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its antimicrobial activity against various pathogens.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Wirkmechanismus
The primary mechanism of action of N,N,N-Tributyloctadecan-1-aminium chloride is its ability to disrupt microbial cell membranes. The long hydrophobic tail integrates into the lipid bilayer, while the positively charged head interacts with the negatively charged components of the cell membrane. This leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-1-octadecanaminium chloride
- N,N,N-Dimethyl-1-octadecanaminium chloride
- N,N,N-Triethyl-1-octadecanaminium chloride
Uniqueness
N,N,N-Tributyloctadecan-1-aminium chloride is unique due to its longer alkyl chains, which enhance its surfactant properties and antimicrobial efficacy. Compared to similar compounds, it exhibits stronger interactions with lipid bilayers, making it more effective in disrupting microbial cell membranes.
Eigenschaften
CAS-Nummer |
6439-68-5 |
|---|---|
Molekularformel |
C30H64ClN |
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
tributyl(octadecyl)azanium;chloride |
InChI |
InChI=1S/C30H64N.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27-10-6-2,28-11-7-3)29-12-8-4;/h5-30H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XTDQWJBWEFIVSW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


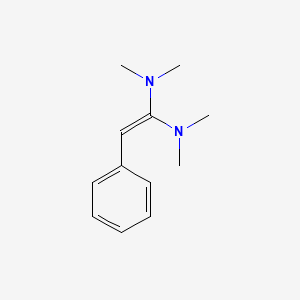
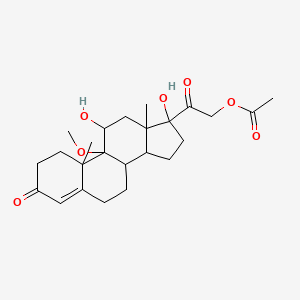

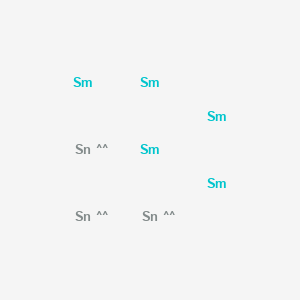
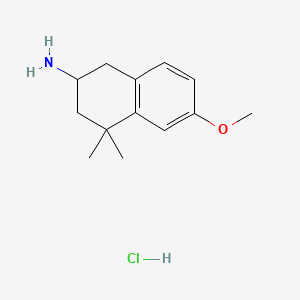


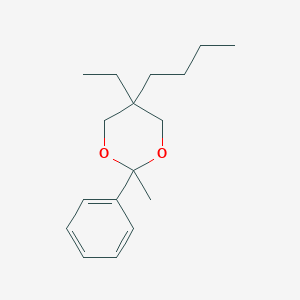
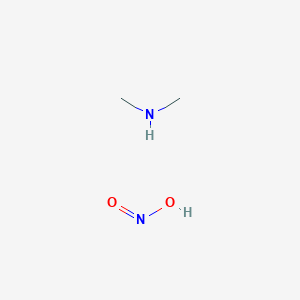
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)

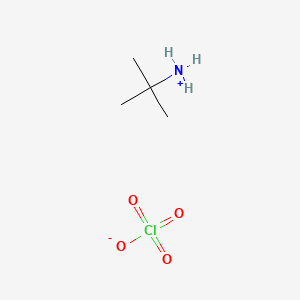

![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
